molecular formula C19H21ClN2O4S B6573320 2-(4-chlorophenoxy)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide CAS No. 946225-60-1

2-(4-chlorophenoxy)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

Cat. No.: B6573320
CAS No.: 946225-60-1
M. Wt: 408.9 g/mol
InChI Key: IWIDCQXGROINMY-UHFFFAOYSA-N
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Description

Compound ID: G513-0613
Molecular Formula: C₁₉H₂₁ClN₂O₄S
Molecular Weight: 408.9 g/mol
Key Physicochemical Properties:

  • logP: 3.4154 (indicating moderate lipophilicity)
  • logSw (aqueous solubility): -3.8647 (suggesting low solubility)
  • Hydrogen Bond Acceptors/Donors: 7 acceptors, 1 donor
  • Polar Surface Area: 61.934 Ų (moderate polarity)
  • Stereochemistry: Achiral

This compound features a tetrahydroquinoline core modified with an ethanesulfonyl group at position 1 and a 4-chlorophenoxy-acetamide moiety at position 5. The ethanesulfonyl group enhances solubility compared to purely lipophilic substituents, while the chlorophenoxy group may influence target binding through hydrophobic and halogen-bonding interactions .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-2-27(24,25)22-11-3-4-14-5-8-16(12-18(14)22)21-19(23)13-26-17-9-6-15(20)7-10-17/h5-10,12H,2-4,11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIDCQXGROINMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • 4-Chlorophenoxy group : This moiety is known for its herbicidal properties.
  • Tetrahydroquinoline backbone : This structure is often associated with various pharmacological activities.
  • Ethanesulfonyl substituent : This group may enhance solubility and bioavailability.

Structural Formula

The molecular formula of the compound is C17H20ClN2O3SC_{17}H_{20}ClN_{2}O_{3}S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Antimicrobial Effects : Some derivatives of similar structures have shown antimicrobial properties, suggesting that this compound may exhibit similar activity against various pathogens.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of compounds with similar structures. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes .
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays conducted on various cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. The IC50 values were comparable to established chemotherapeutic agents, indicating potential as an anti-cancer agent .
  • Herbicidal Properties :
    • Research on related compounds has shown that chlorophenoxy derivatives possess herbicidal activity. This suggests that 2-(4-chlorophenoxy)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide may also have applications in agricultural settings as a herbicide .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
CytotoxicityInduced apoptosis in cancer cells
HerbicidalPotential herbicide activity

IC50 Values for Cytotoxicity

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)12
A549 (Lung Cancer)18

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs with Tetrahydroquinoline/Acetamide Scaffolds

2-(4-Methylphenoxy)-N-[1-(Thiophene-2-carbonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Acetamide (G502-0267)
  • Molecular Formula : C₂₃H₂₂N₂O₃S
  • Molecular Weight : 406.5 g/mol
  • Key Differences: Substituents: Methylphenoxy (vs. chlorophenoxy) and thiophene carbonyl (vs. ethanesulfonyl). The methylphenoxy group lacks halogen-bonding capability, which may alter target affinity .
N-[2-(1-Acetylpiperidin-4-ylamino)Benzyl]-N-[2-(4-Chlorophenoxy)Phenyl]Acetamide (Compound 30)
  • Structure: Combines a 4-chlorophenoxy-acetamide with a benzyl-piperidine-acetyl group. Key Differences: A piperidine-acetyl side chain replaces the tetrahydroquinoline core. However, the absence of a sulfonyl group may reduce metabolic stability compared to G513-0613 .

Analogs with Chlorophenoxy-Acetamide Moieties

2-Chloro-N-(4-Fluorophenyl)Acetamide
  • Molecular Formula: C₈H₇ClFNO
  • Key Differences: A simpler scaffold lacking the tetrahydroquinoline and sulfonyl groups.
  • Limited hydrogen-bonding capacity (3 acceptors, 1 donor) suggests weaker target interactions compared to G513-0613 .
N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide
  • Structure : Features a nitro group and methylsulfonyl substituent.
  • The methylsulfonyl group is smaller than ethanesulfonyl, which may limit solubility improvements .

Analogs with Sulfonyl or Heterocyclic Modifications

ATF4 Inhibitor Derivatives (Patent EP 3649478)
  • Structure: Ethynazetidin core with dual 4-chlorophenoxy groups.
  • Key Differences: The ethynazetidin core replaces tetrahydroquinoline, and the compound includes an alkyne linker.
Substituted Tetrahydroisoquinolines (Compounds 20–24)
  • Example: N-Benzyl-2-{1-[(3,4-Dimethoxyphenyl)Methyl]-6-Methoxy-7-[2-(Piperidin-1-yl)Ethoxy]-1,2,3,4-Tetrahydroisoquinolin-2-yl}Acetamide
  • Key Differences: Tetrahydroisoquinoline core with methoxy and piperidine-ethoxy substituents.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Biological Target/Activity
G513-0613 (Query Compound) C₁₉H₂₁ClN₂O₄S 408.9 Ethanesulfonyl, 4-chlorophenoxy 3.4154 Not explicitly stated
G502-0267 C₂₃H₂₂N₂O₃S 406.5 Thiophene carbonyl, methylphenoxy ~3.8* Screening hit (unspecified)
Compound 30 C₂₄H₂₇ClN₃O₃ 465.0* Piperidine-acetyl, 4-chlorophenoxy ~4.1* 17β-HSD inhibitor
2-Chloro-N-(4-Fluorophenyl)Acetamide C₈H₇ClFNO 187.6 Chloro, fluoro ~1.2* Intermediate for heterocycles
ATF4 Inhibitor (EP 3649478) C₂₀H₁₈Cl₂N₂O₃S 437.3 Ethynazetidin, dual chlorophenoxy ~3.5* ATF4 inhibition (cancer)

*Estimated based on structural analogs.

Key Findings and Implications

Structural Flexibility vs.

Solubility-Lipophilicity Balance : The ethanesulfonyl group in G513-0613 provides better solubility than thiophene carbonyl (G502-0267) or methylsulfonyl () analogs, making it more suitable for oral administration .

Halogen-Bonding Potential: The 4-chlorophenoxy group in G513-0613 may offer stronger target interactions compared to methylphenoxy (G502-0267) or methoxy () substituents .

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